Thiazolo[5,4-d]pyrimidine-7(6H)-thione

PI3K inhibition Scaffold hopping Anti-cancer efficacy

This unsubstituted thiazolo[5,4-d]pyrimidine-7(6H)-thione (CAS 40769-89-9) is the critical parent scaffold for medicinal chemistry programs targeting adenosine A₁/A₂A receptors, PI3K inhibitors, and antiviral agents. Its reactive 7-thione group enables regioselective S-alkylation under mild conditions—chemistry inaccessible with 7-oxo analogs. Critically, the [5,4-d] ring-fusion geometry is pharmacologically essential: matched-pair studies confirm superior anticancer activity over thieno[2,3-d]pyrimidine analogs, while the [4,5-d] regioisomer proved completely inactive in antiviral screens. Procure this exact CAS number to guarantee the correct fusion geometry for your drug discovery library synthesis.

Molecular Formula C5H3N3S2
Molecular Weight 169.2 g/mol
CAS No. 40769-89-9
Cat. No. B1655693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazolo[5,4-d]pyrimidine-7(6H)-thione
CAS40769-89-9
Molecular FormulaC5H3N3S2
Molecular Weight169.2 g/mol
Structural Identifiers
SMILESC1=NC2=C(C(=S)N1)N=CS2
InChIInChI=1S/C5H3N3S2/c9-4-3-5(7-1-6-4)10-2-8-3/h1-2H,(H,6,7,9)
InChIKeyLKMUGGHJDVQIQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiazolo[5,4-d]pyrimidine-7(6H)-thione (CAS 40769-89-9): Core Scaffold Procurement for Purine-Mimetic Heterocycle Synthesis


Thiazolo[5,4-d]pyrimidine-7(6H)-thione (CAS 40769-89-9) is the unsubstituted parent scaffold of the thiazolo[5,4-d]pyrimidine fused heterocycle class, bearing a reactive thione (C=S) group at the 7-position and characterized by a molecular formula of C₅H₃N₃S₂ (MW 169.2 g/mol) . This bicyclic system serves as a 9-thia-purine analog in which the imidazole moiety of natural purines is replaced by a 1,3-thiazole ring, making it a versatile synthetic intermediate for generating libraries of adenosine receptor ligands, kinase inhibitors, and antiproliferative agents [1]. The compound exhibits a measured melting point of 330 °C and predicted LogP of approximately 1.5, indicating moderate lipophilicity suitable for further derivatization .

Why Thiazolo[5,4-d]pyrimidine-7(6H)-thione Cannot Be Replaced by Oxazolo, Thieno, or Regioisomeric Analogs in Scaffold-Focused Programs


Simply substituting the thiazolo[5,4-d]pyrimidine core with oxazolo[5,4-d]pyrimidine, thieno[2,3-d]pyrimidine, or the regioisomeric thiazolo[4,5-d]pyrimidine scaffold introduces non-interchangeable electronic, steric, and pharmacological consequences. Direct head-to-head studies demonstrate that thiazolo[5,4-d]pyrimidine derivatives exhibit superior anti-cancer activity compared to matched thieno[2,3-d]pyrimidine analogs [1]. Furthermore, the [4,5-d] regioisomer series was reported to be 'completely devoid of biological activity' in antiviral screens where the [5,4-d] series showed potent inhibition, underscoring that ring fusion geometry is a critical determinant of target engagement [2]. The 7-thione group in the target compound also confers a well-established thione–thiol tautomeric equilibrium that enables selective S-alkylation chemistry not available in the 7-oxo or 7-amino analogs [3].

Quantitative Differentiation Evidence for Thiazolo[5,4-d]pyrimidine-7(6H)-thione Against Closest Analogs


Thiazolo[5,4-d]pyrimidine vs. Thieno[2,3-d]pyrimidine: Superior Anti-Cancer Activity in a Scaffold-Hopping PI3K Inhibitor Study

In a direct scaffold-hopping comparison, thiazolo[5,4-d]pyrimidine derivative 7a exhibited better anti-cancer activity than its matched thieno[2,3-d]pyrimidine analog 6a in a PI3K inhibitor program. Both series were designed using the same strategy of reducing aromatic character and increasing sp³ carbon fraction, and were evaluated under identical conditions for PI3K potency, antiproliferative activity, pharmacokinetic properties, and in vivo anti-cancer efficacy [1]. The authors concluded that the thiazolo[5,4-d]pyrimidine 7a is 'worthy of further pre-clinical evaluation for its use in cancer treatment,' whereas the thieno analog was not similarly prioritized [1].

PI3K inhibition Scaffold hopping Anti-cancer efficacy

Regioisomeric Comparison: Thiazolo[5,4-d]pyrimidine Active vs. Thiazolo[4,5-d]pyrimidine Devoid of Antiviral Activity

A systematic evaluation of bicyclic heterocycle series revealed a stark regioisomer-dependent activity profile: thiazolo[4,5-d]pyrimidines were reported to be 'completely devoid of biological activity,' while thiazolo[5,4-d]pyrimidines in the same study showed an interesting antiviral profile with dual activity against HIV-1 and HIV-2 [1]. This observation was further corroborated by independent HIV-1 reverse transcriptase inhibitor programs in which scaffold hopping from thiazolo[4,5-d]pyrimidine to thiazolo[5,4-d]pyrimidine was deliberately pursued to rescue potency against mutant HIV-1 strains [2].

Antiviral HIV-1 Regioisomerism Scaffold selection

Physicochemical Differentiation: 7-Thione Substituent Confers Higher Thermal Stability (mp 330 °C) and Distinct LogP Compared to 7-Oxo and 7-Amino Analogs

Thiazolo[5,4-d]pyrimidine-7(6H)-thione exhibits a measured melting point of 330 °C, significantly higher than typical 7-amino-substituted derivatives within the same scaffold class . The predicted LogP of approximately 1.5 (ALogPs consensus) places this compound in a moderate lipophilicity range favorable for both aqueous solubility and membrane permeability . In contrast, the corresponding oxazolo[5,4-d]pyrimidine analogs, which replace the thiazole sulfur with oxygen, generally exhibit lower LogP values and reduced metabolic stability due to the electronegativity difference between sulfur and oxygen within the fused heterocycle [1]. The thione (C=S) group at position 7 also engages in thione–thiol tautomerism, generating a nucleophilic thiol species that enables regioselective S-alkylation; this reactivity pathway is absent in 7-oxo (C=O) congeners where the oxygen atom is a much poorer nucleophile [2].

Physicochemical properties Thermal stability Lipophilicity Formulation

Synthetic Accessibility: One-Step Cyclization from 4,6-Dimercapto-5-aminopyrimidine vs. Multi-Step Routes to Oxazolo Analogs

The target compound is synthesized in a single step by reacting 4,6-dimercapto-5-amino-pyrimidine with formic acid, yielding the fused thiazolo[5,4-d]pyrimidine-7(6H)-thione directly via cyclocondensation [1]. This contrasts with oxazolo[5,4-d]pyrimidine syntheses, which typically require phosphorus oxychloride-mediated cyclization of 5-acylamino-4-oxopyrimidines—a two-step sequence involving chlorination followed by ring closure [2]. The thione-based route avoids the use of POCl₃, operates under milder conditions, and provides the 7-mercapto group as a built-in functional handle for subsequent diversification [3].

Synthetic efficiency Cyclization Formic acid Step-count

Class-Level Adenosine Receptor Pharmacophore: 7-Amino Derivatives of the Scaffold Achieve Single-Digit Nanomolar Affinity (Ki = 4.72 nM at hA₂A)

Although direct biological data for the unsubstituted parent compound 40769-89-9 are not available in the peer-reviewed literature, the thiazolo[5,4-d]pyrimidine scaffold with a free 7-amino group (derived from the 7-thione via nucleophilic displacement) yields potent dual adenosine A₁/A₂A receptor antagonists. The optimized derivative compound 3 bearing a 5-((2-methoxyphenyl)methylamino) group and a phenyl moiety at position 2 displayed hA₁ Ki = 10.2 nM and hA₂A Ki = 4.72 nM, with functional IC₅₀ values of 13.4 nM and 5.34 nM, respectively [1]. These data position the thiazolo[5,4-d]pyrimidine scaffold among the most potent non-xanthine adenosine receptor antagonist chemotypes, with affinity values comparable to or exceeding those of classical xanthine-based antagonists such as caffeine (hA₂A Ki ~ 10–40 μM) [2].

Adenosine receptor GPCR Antagonist CNS

Antiproliferative Scaffold Validation: Substituted Thiazolo[5,4-d]pyrimidines Achieve IC₅₀ = 1.03–1.22 μM with ~12–38-Fold Cancer Selectivity

Two independent medicinal chemistry campaigns have validated the thiazolo[5,4-d]pyrimidine scaffold for antiproliferative activity against gastric cancer cell lines. In the drug repurposing series, compound 24 (morpholine-substituted) achieved an IC₅₀ of 1.03 μM against MGC-803 cells with a 38-fold selectivity window over normal GES-1 cells (IC₅₀ = 38.95 μM) [1]. In the atom replacement strategy series, compound 22 exhibited an IC₅₀ of 1.22 μM against HGC-27 cells with low toxicity to GES-1 cells [2]. A third derivative, compound 7i, demonstrated IC₅₀ values of 4.64 μM (MGC-803) and 5.07 μM (HGC-27) with approximately 12-fold selectivity between MGC-803 and GES-1, further confirming the scaffold's consistent selectivity profile across different substitution patterns [3]. These three independent series establish that the thiazolo[5,4-d]pyrimidine core, when appropriately substituted, reliably delivers low-micromolar antiproliferative potency coupled with 12–38-fold therapeutic windows in gastric cancer models.

Antiproliferative Gastric cancer Selectivity index Apoptosis

Procurement-Guided Application Scenarios for Thiazolo[5,4-d]pyrimidine-7(6H)-thione (CAS 40769-89-9)


Adenosine A₁/A₂A Receptor Antagonist Library Synthesis

Medicinal chemistry teams building focused libraries targeting the adenosine A₁ and A₂A receptors should select this scaffold as the starting material. The 7-thione group can be converted to a 7-amino moiety via nucleophilic displacement, enabling access to derivatives with demonstrated single-digit nanomolar affinity (hA₂A Ki = 4.72 nM) [1]. The scaffold's purine-mimetic geometry ensures recognition by the adenine-binding pocket of adenosine receptors, while the 2- and 5-positions permit systematic SAR exploration as established by Varano et al. [1].

PI3K Inhibitor Lead Optimization with In Vivo Anti-Cancer Endpoints

For oncology programs pursuing orally active PI3K inhibitors, the thiazolo[5,4-d]pyrimidine scaffold has demonstrated superior composite anti-cancer activity compared to the thieno[2,3-d]pyrimidine analog in matched-pair analysis [2]. Procurement of the unsubstituted parent 40769-89-9 enables the synthesis of derivatives such as 7a, which showed favorable pharmacokinetic properties and significant in vivo efficacy in xenograft models [2]. The scaffold's moderate LogP (~1.5) provides a favorable starting point for achieving oral bioavailability.

Selective S-Alkylation for Diversity-Oriented Synthesis of Thioether Derivatives

The thione–thiol tautomeric equilibrium at position 7 enables chemists to perform regioselective S-alkylation reactions under mild conditions, generating diverse 7-alkylthio-thiazolo[5,4-d]pyrimidine derivatives [3]. This reactivity is absent in 7-oxo analogs and provides a direct route to compounds tested as amplifiers of phleomycin against Escherichia coli [4]. Procurement of the parent thione is essential for laboratories employing diversity-oriented synthesis strategies that exploit sulfur-centered nucleophilicity.

Regioisomer-Dependent Antiviral Screening Programs (HIV-1/HIV-2)

Virology groups conducting antiviral screening must specify the thiazolo[5,4-d]pyrimidine regioisomer, as the [4,5-d] isomer has been documented to be completely devoid of biological activity in antiviral assays [5]. The [5,4-d] scaffold has shown dual activity against HIV-1 and HIV-2 [5], and has been successfully advanced to orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitors through scaffold hopping from the inactive [4,5-d] series [6]. Procurement of CAS 40769-89-9 ensures the correct fusion geometry for antiviral drug discovery.

Quote Request

Request a Quote for Thiazolo[5,4-d]pyrimidine-7(6H)-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.